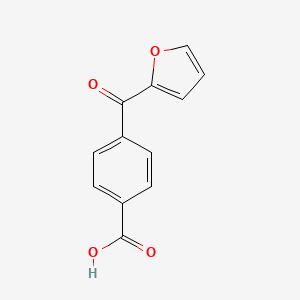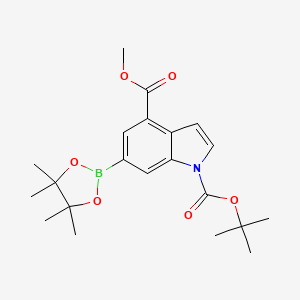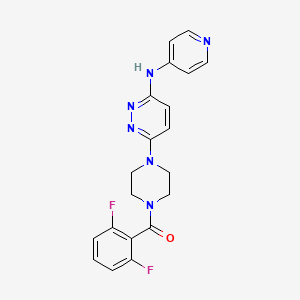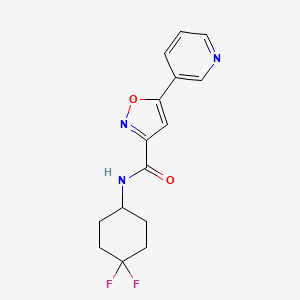
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCMS or CCMS-1, and it belongs to the class of pyridine carboxamides.
Mecanismo De Acción
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide inhibits the activity of certain kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thereby inhibiting the downstream signaling pathway. CCMS has been found to inhibit the activity of kinases such as JAK2, TYK2, and IRAK1.
Biochemical and Physiological Effects:
The inhibition of kinases by this compound has various biochemical and physiological effects. For example, inhibition of JAK2 and TYK2 has been shown to reduce inflammation and improve insulin sensitivity in animal models. Inhibition of IRAK1 has been found to reduce the production of pro-inflammatory cytokines in human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific kinases, making it a valuable tool for studying cellular signaling pathways. However, CCMS has limitations such as its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent in various diseases. Another direction is to develop analogs of CCMS with improved solubility and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of CCMS and its effects on cellular signaling pathways.
In conclusion, this compound is a promising compound with potential applications in various fields. Its inhibition of specific kinases makes it a valuable tool for studying cellular signaling pathways, and its potential therapeutic applications make it an exciting area of research. Further studies are needed to fully understand the mechanism of action and potential applications of CCMS.
Métodos De Síntesis
The synthesis of 6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide involves the reaction of 3-cyano-4-methylpyridine with cyclobutylmethanesulfonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure CCMS.
Aplicaciones Científicas De Investigación
6-cyano-N-cyclobutylmethanesulfonylpyridine-3-carboxamide has shown potential as a therapeutic agent in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of certain kinases that are involved in the progression of these diseases. CCMS has also been used as a tool compound in various studies to investigate the role of specific kinases in cellular signaling pathways.
Propiedades
IUPAC Name |
6-cyano-N-(cyclobutylmethylsulfonyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-6-11-5-4-10(7-14-11)12(16)15-19(17,18)8-9-2-1-3-9/h4-5,7,9H,1-3,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJTXIXPGPMBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)NC(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
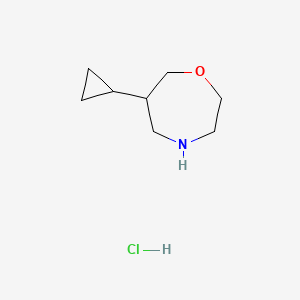

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
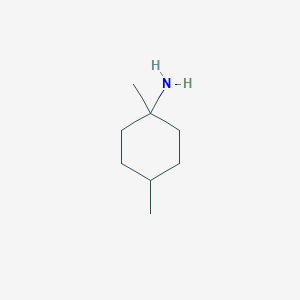
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)
![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2643120.png)
![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)
